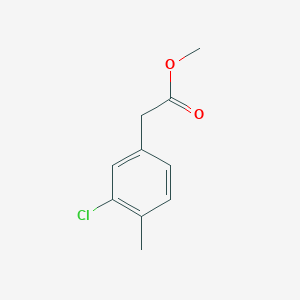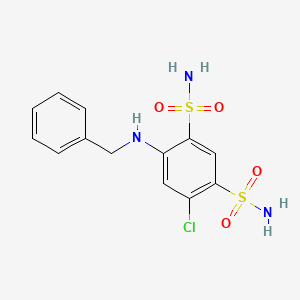
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with benzylamino, chloro, and disulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the benzylamino group.
Chlorination: Introduction of the chloro group.
Sulfonation: Introduction of the disulfonamide groups.
Each step requires specific reagents and conditions. For example, nitration may involve concentrated nitric acid and sulfuric acid, while reduction could use hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the benzylamino group to a benzylidene group.
Reduction: Reduction of the disulfonamide groups to sulfonamide groups.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group could yield benzylidene derivatives, while substitution of the chloro group could produce various substituted benzene derivatives .
科学的研究の応用
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial properties.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Investigated for antibacterial activity.
Uniqueness
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its disulfonamide groups, in particular, may enhance its solubility and reactivity compared to similar compounds .
特性
分子式 |
C13H14ClN3O4S2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
4-(benzylamino)-6-chlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c14-10-6-11(17-8-9-4-2-1-3-5-9)13(23(16,20)21)7-12(10)22(15,18)19/h1-7,17H,8H2,(H2,15,18,19)(H2,16,20,21) |
InChIキー |
OMGKLELAYRZOIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


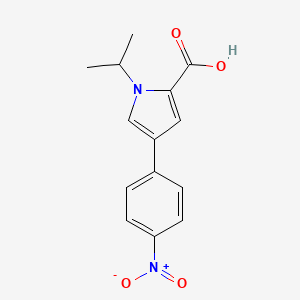
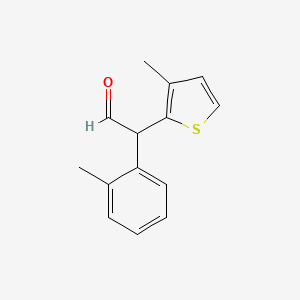
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
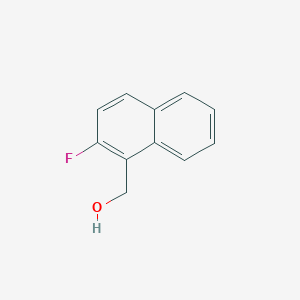
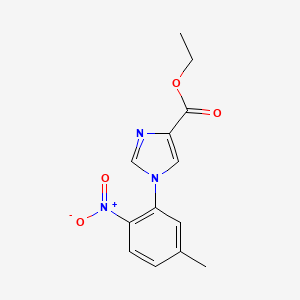
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
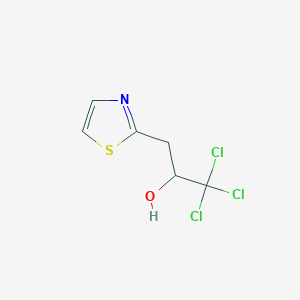
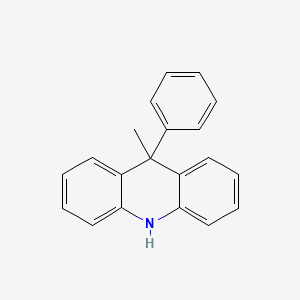
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
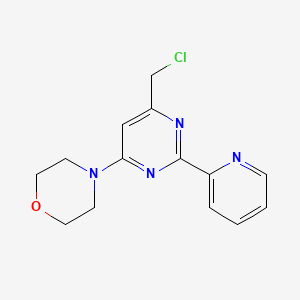
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
